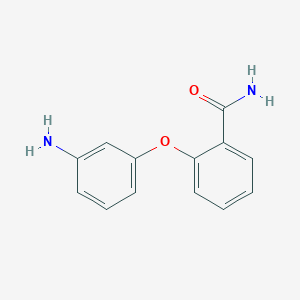

2-(3-Aminophenoxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminophenoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,14H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSPVAFOIRLXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 3 Aminophenoxy Benzamide and Its Analogues

Pioneering Synthetic Routes for the Core 2-Aminophenoxybenzamide Scaffold

The fundamental structure of 2-aminophenoxybenzamide is typically assembled through established reactions that form the amide and ether linkages.

Condensation Reactions in Benzamide (B126) Synthesis

The formation of the benzamide moiety is a critical step, often achieved through condensation reactions. These reactions typically involve the coupling of a carboxylic acid or its derivative with an amine. For instance, the acid-catalyzed condensation of benzamide with glyoxal (B1671930) has been studied in detail, leading to a complex mixture of products, including various dibenzamide derivatives. mdpi.comnih.govresearchgate.net This highlights the versatility of condensation reactions in generating diverse benzamide-containing structures. While not a direct synthesis of the title compound, these studies demonstrate the principles of amide bond formation applicable to its synthesis. Similarly, the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes via visible light-induced condensation cyclization showcases another modern approach to forming cyclic structures from benzamide precursors. rsc.org

Nucleophilic Displacement Approaches for Phenoxy Linkage Formation

The phenoxy linkage is a defining feature of the 2-(3-aminophenoxy)benzamide scaffold. Its formation is commonly achieved through nucleophilic aromatic substitution (SNAr) reactions. In a typical SNAr reaction, a nucleophile, such as a phenoxide, displaces a leaving group on an aromatic ring. The efficiency of this reaction is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. acs.org For example, the synthesis of N-phenylbenzamides has been accomplished through nucleophilic substitution using 1,3-diphenylthiourea and substituted benzoyl chlorides. innovareacademics.in While this specific example leads to an N-phenylbenzamide, the underlying principle of nucleophilic attack at a carbonyl carbon is fundamental to forming amide bonds in related structures. The formation of the ether linkage in analogues often involves the reaction of a phenol (B47542) with a suitable electrophile, a process that can be considered a nucleophilic substitution.

Advanced Synthetic Techniques and Optimization

To improve reaction times, yields, and environmental impact, modern synthetic methods like ultrasonic and microwave irradiation have been applied to benzamide synthesis.

Ultrasonic and Microwave-Assisted Synthesis in Benzamide Formation

The application of non-conventional energy sources has significantly advanced organic synthesis. Both ultrasonic and microwave irradiation have proven effective in accelerating the formation of benzamides. chemmethod.comresearchbib.comresearchgate.net Ultrasonic-assisted organic synthesis (UAOS) utilizes acoustic cavitation to create localized high temperatures and pressures, enhancing reaction rates. nih.gov For example, the synthesis of certain azetidinone derivatives from benzohydrazides was significantly faster under sonication compared to conventional heating. nih.gov Similarly, microwave-assisted reactions can dramatically reduce reaction times from hours to minutes for the benzoylation of aromatic compounds. chemmethod.comresearchbib.comresearchgate.net These green chemistry approaches offer substantial improvements in efficiency for the synthesis of benzamide-based molecules. nih.govmdpi.com

Derivatization and Functionalization Strategies for Structural Modification

To explore the therapeutic potential of the this compound scaffold, chemists synthesize a variety of derivatives to investigate structure-activity relationships (SAR).

Introduction of Varied Substituents for Structure-Activity Relationship Investigations

SAR studies are crucial for optimizing the biological activity of a lead compound. drugdesign.orgscirp.orgresearchgate.net This involves systematically altering the molecular structure and assessing the impact on its properties. For the this compound core, this can involve modifying substituents on either the phenoxy or the benzamide rings. For example, in the development of other heterocyclic compounds, such as 2-amino pyrimidine (B1678525) derivatives, a scaffold hopping strategy was employed to generate new analogues with improved activity. nih.gov The synthesis of various N-carbamothioyl chromenone derivatives, where different aminophenoxy moieties were incorporated, demonstrated how positional changes of substituents can significantly affect inhibitory activity. tubitak.gov.tr Similarly, the synthesis of linezolid (B1675486) analogues with different C5-acyl groups highlighted the importance of substituent polarity on antibacterial activity. kcl.ac.uk These examples underscore the common practice of creating a library of related compounds to identify key structural features responsible for the desired biological effect. The synthesis of new 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl) benzamides by reacting an isothiocyanate with various aromatic amines is a direct example of creating derivatives for biological evaluation. farmaciajournal.com

Table 1: Examples of Derivatization for SAR Studies

| Base Scaffold | Modification Strategy | Resulting Analogues | Reference |

|---|---|---|---|

| 2-amino pyrimidine | Scaffold hopping and derivatization | Aryl 2-AP analogs | nih.gov |

| Chromenone | Introduction of varied aminophenoxy and phenyl groups | N-((aminophenoxy)phenyl)carbamothioyl)benzamide derivatives | tubitak.gov.tr |

| Linezolid | Variation of C5-acyl groups | Linezolid analogues with different heterocyclic and aromatic substituents | kcl.ac.uk |

| 2-(4-chlorophenoxymethyl)benzoyl isothiocyanate | Reaction with various aromatic amines | 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl) benzamides | farmaciajournal.com |

C-H Fluorination and Nucleophilic Aromatic Substitution in Complex Molecule Synthesis

A powerful strategy for the late-stage functionalization of complex molecules, including benzamide derivatives, involves a tandem sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govacs.org This two-step process allows for the direct conversion of a C-H bond to a C-F bond, which then serves as a versatile leaving group for subsequent substitution reactions. This approach is particularly valuable in medicinal chemistry for generating diverse analogues for structure-activity relationship (SAR) studies from a common, advanced intermediate. nih.gov

The process begins with a site-selective C-H fluorination, often at a position activated by a directing group or adjacent to a heteroatom. nih.govescholarship.org For instance, the fluorination of multisubstituted pyridines and diazines occurs with high selectivity at the position alpha to the ring nitrogen using reagents like silver(II) fluoride (B91410) (AgF₂). nih.govacs.org The strong electron-withdrawing inductive effect of the newly installed fluorine atom activates the aromatic ring for nucleophilic attack. core.ac.uk A nucleophile then adds to the ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. core.ac.uk Aromatization is restored through the elimination of the fluoride ion, resulting in the net substitution of fluorine by the nucleophile. core.ac.uk

This method facilitates the installation of a wide array of functional groups bound through nitrogen, oxygen, sulfur, or carbon under mild conditions. nih.gov The utility of this sequence has been demonstrated in the modification of medicinally important compounds, showcasing its applicability in complex molecular settings. nih.govacs.org

| Nucleophile Class | Example Nucleophile | Functional Group Installed |

|---|---|---|

| N-Nucleophiles | Anilines, Alkylamines | Substituted Amino Groups |

| O-Nucleophiles | Phenols, Alcohols | Ether Linkages |

| S-Nucleophiles | Thiols | Thioether Linkages |

| C-Nucleophiles | Enolates, Organometallics | Carbon-Carbon Bonds |

Preparation of N-Substituted Benzamide Analogues

The synthesis of N-substituted benzamide analogues is a cornerstone of medicinal chemistry, allowing for systematic exploration of a compound's biological activity. A primary method for their preparation involves the condensation of a benzoic acid derivative with a selected primary or secondary amine. google.com Various synthetic routes have been developed to accommodate a wide range of functional groups on both the benzamide and the N-substituent.

One common approach starts from o-aminobenzoic acids or their derivatives. magtech.com.cn For example, a series of 2-amino-N-substituted-benzamides were prepared from isatoic anhydride (B1165640) and various anilines under microwave irradiation or conventional heating, providing the target compounds in good yields. nih.gov This method allows for the introduction of diverse substituents on the N-phenyl ring. nih.gov

Another strategy involves modifying existing complex structures. For instance, analogues of the histone deacetylase inhibitor Entinostat (MS-275) were synthesized to study their anti-proliferative activities. nih.govresearchgate.net These syntheses often involve multi-step sequences to build the desired N-substituent, which can include various cyclic amines or substituted phenyl groups, before coupling with the benzamide core. researchgate.net

A one-pot method has also been developed for the synthesis of N-substituted 1,2,3-benzotriazin-4(3H)-ones from 2-aminobenzamides. rsc.org This process involves diazotization and subsequent cyclization, demonstrating the utility of N-substituted benzamides as precursors to more complex heterocyclic systems. rsc.org

| Product | Starting Materials | Yield | Reference |

|---|---|---|---|

| 2-Amino-N-(4-chlorophenyl)benzamide | Isatoic anhydride, 4-chloroaniline | 80% | nih.gov |

| 2-Amino-N-(p-tolyl)benzamide | Isatoic anhydride, p-toluidine | 97% | nih.gov |

| 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide | Isatoic anhydride, 3,4,5-trimethoxyaniline | 75% | nih.gov |

| N-(Benzyl)-1,2,3-benzotriazin-4(3H)-one (from N-benzyl-2-aminobenzamide) | 2-Amino-N-benzylbenzamide, polymer-supported nitrite, p-toluenesulfonic acid | 71% | rsc.org |

| N-(2′-Methylphenyl)-1,2,3-benzotriazin-4(3H)-one (from N-(2'-methylphenyl)-2-aminobenzamide) | 2-Amino-N-(2′-methylphenyl)benzamide, polymer-supported nitrite, p-toluenesulfonic acid | 77% | rsc.org |

Incorporation of Heterocyclic Moieties

The fusion of benzamide scaffolds with heterocyclic rings is a prominent strategy in drug design to create novel chemical entities with enhanced biological properties. Pyrrolo[2,3-d]pyrimidine and benzothiazole (B30560) are two such privileged heterocycles.

The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analogue, is a key component in many kinase inhibitors. mdpi.com The synthesis of benzamide derivatives incorporating this moiety often aims to generate potent antitumor agents. nih.gov A common synthetic route involves the nucleophilic aromatic substitution of a halogenated pyrrolopyrimidine with an amino-functionalized benzamide or benzoate (B1203000) ester. mdpi.comnih.gov

For instance, a series of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives were designed and synthesized as potential antitumor agents. nih.gov Similarly, halogenated '(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were prepared in a three-step synthesis starting with the reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl-4-aminobenzoate. mdpi.com Alternative methods include multi-component reactions that assemble the heterocyclic core in a single pot from simpler starting materials. scielo.org.mx

| Compound Class | Key Synthetic Step | Precursors | Reference |

|---|---|---|---|

| 4-(Pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives | Nucleophilic substitution | Halogenated pyrrolo[2,3-d]pyrimidine and a hydroxy-benzamide | nih.gov |

| (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | Nucleophilic substitution followed by hydrazide formation and condensation | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl-4-aminobenzoate | mdpi.com |

| 2-Amino-pyrrolo[2,3-d]pyrimidines | Palladium-catalyzed cross-coupling and cyclization | Dichloropyrimidine and tributyl-(2-ethoxy-vinyl)-stannane | lookchem.com |

The benzothiazole ring system is another important pharmacophore found in a wide range of biologically active compounds. ekb.eg The incorporation of this moiety into a benzamide structure can be achieved through several synthetic pathways. A frequent strategy involves the acylation of 2-aminobenzothiazole (B30445) or its derivatives with an activated benzoic acid. mdpi.com

In one study, a series of N-benzothiazol-2-yl benzamide analogues were synthesized and evaluated as potential glucokinase activators. japsonline.com The general synthetic route began with the chlorosulfonation of benzoic acid. The resulting 3-(chlorosulfonyl)benzoic acid was reacted with various amines to create a library of sulfonamides. These intermediates were then activated with thionyl chloride and subsequently reacted with 2-aminobenzothiazole to yield the final N-benzothiazol-2-yl benzamide products in good yields. japsonline.com

| Compound Name (Abbreviated) | Key N-Substituent on Sulfonamide Moiety | Yield |

|---|---|---|

| Analogue 1 | N-Phenyl | 72% |

| Analogue 2 | N-(2-Chloro-4-nitrophenyl) | 65% |

| Analogue 3 | N-Benzyl | 62% |

| Analogue 6 | N-(2-Methylphenyl) | 78% |

| Analogue 7 | N-(4-Bromophenyl) | 75% |

| Analogue 9 | N-(4-Methylphenyl) | 70% |

Molecular Characterization and Structural Elucidation of 2 3 Aminophenoxy Benzamide Derivatives

Spectroscopic Analysis for Structural Confirmation

The definitive identification and structural confirmation of 2-(3-aminophenoxy)benzamide and its derivatives rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like this compound. Through the analysis of ¹H NMR, ¹³C NMR, and various 2D-NMR experiments, a complete picture of the molecular structure can be assembled.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals would be expected for the aromatic protons on both benzene (B151609) rings and the amine (-NH₂) and amide (-CONH₂) protons. The chemical shift (δ) of these protons is influenced by the electron-donating or electron-withdrawing nature of adjacent substituents. For instance, the protons of the benzene ring attached to the carbonyl group typically appear at a different chemical shift compared to the protons on the phenoxy ring. The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet, multiplet) reveal the number of neighboring protons, which is crucial for determining the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and chemical environment. For this compound, characteristic signals would be observed for the carbonyl carbon of the amide group (typically in the range of 165-170 ppm), the aromatic carbons, and the carbons bonded to oxygen and nitrogen atoms.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 2-Phenoxybenzamide Derivative

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 6.98 - 7.72 (m) | 117.36 - 132.43 |

| Amide NH | 7.68 (s) | - |

| Carbonyl C=O | - | 167.13 |

| C-O (Phenoxy) | - | 158.30 |

| C-N (Amine) | - | (Varies with substitution) |

| C-Br (Example) | - | 122.60 |

Note: Data is representative and based on values reported for compounds like 2-(3-bromophenoxy)benzamide and 2-(3-chlorophenoxy)benzamide. mdpi.com Actual values for this compound may vary.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds and functional groups.

For this compound, the FT-IR spectrum would display several characteristic absorption bands:

N-H Stretching: The amide and amine N-H groups typically show stretching vibrations in the region of 3100-3500 cm⁻¹. Primary amines (-NH₂) often exhibit two distinct bands in this region corresponding to symmetric and asymmetric stretching. nih.govresearchgate.net

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the amide group (Amide I band) is expected in the range of 1630-1680 cm⁻¹. nih.govnih.gov

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

C-O-C Stretching: The ether linkage (Ar-O-Ar) would produce characteristic asymmetric and symmetric stretching bands, typically found in the 1200-1270 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. researchgate.net

N-H Bending: The bending vibration of the N-H bond in the amide (Amide II band) usually appears around 1510-1570 cm⁻¹.

The presence and precise position of these bands provide strong evidence for the key functional groups within the this compound structure.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amine & Amide (N-H) | Stretching | 3100 - 3500 |

| Amide (C=O) | Stretching (Amide I) | 1630 - 1680 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1200 - 1270 |

| Amide (N-H) | Bending (Amide II) | 1510 - 1570 |

Mass Spectrometry (MS) Applications in Structural Identification

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.

In the analysis of this compound, the mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the molecular formula. mdpi.com

The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) experiment is particularly useful for structural confirmation. For benzamide (B126) derivatives, a common fragmentation pathway involves the cleavage of the amide bond (N-CO). nih.gov This would lead to the formation of a benzoyl cation and a neutral aminophenoxy radical, or vice versa. Further fragmentation of these initial ions can provide clues about the substitution on each aromatic ring. For example, the fragmentation of protonated N-(3-aminophenyl)benzamide, an isomer, has been studied, showing a characteristic rearranged ion at m/z 110, which provides a model for understanding potential fragmentation pathways. nih.gov The loss of fragments such as CO or NH₂ can also be observed, helping to piece together the molecular structure. researchgate.net

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound and its derivatives, particularly after synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthesized compounds and for isolating them from reaction mixtures. In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase.

For purity assessment, a small amount of the this compound sample is injected into the HPLC system. The compound and any impurities will travel through the column at different rates depending on their polarity, resulting in their separation. A detector (commonly a UV-Vis detector, as benzamides absorb UV light) records the signal as each component elutes from the column. The purity of the sample is determined by comparing the area of the main peak corresponding to the target compound with the total area of all peaks in the chromatogram.

HPLC is also used on a preparative scale to isolate and purify the desired product. After a chemical reaction, the crude product mixture can be subjected to column chromatography to separate the target molecule from starting materials, by-products, and other impurities. rsc.org

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller stationary phase particles (typically less than 2 µm). This results in significantly higher resolution, sensitivity, and, most notably, a much faster analysis time. For the analysis of this compound derivatives, UPLC can provide a rapid assessment of reaction progress or final product purity, often reducing analysis times from minutes (in HPLC) to seconds, thereby increasing throughput in a research or quality control setting.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for determining the molecular weight distribution of polymers. This technique separates molecules based on their hydrodynamic volume in solution. For polyamides and other polymers derived from this compound, which are often soluble only in polar aprotic solvents, specialized GPC systems are required.

Research on various polyamides and poly(amide-imide)s frequently employs GPC to ascertain their molecular weight averages (both number-average, Mn, and weight-average, Mw) and polydispersity index (PDI = Mw/Mn). For instance, studies on poly(triazole-ether-quinoxaline)s reported weight-average molecular weights (Mw) in the range of 1.87×104 to 2.41×104 g/mol as measured by GPC. researchgate.net Similarly, the characterization of novel copolybenzamides has shown the successful synthesis of well-defined polymers with Mn values close to theoretical predictions (approximately 10,000–13,000 g/mol ) and narrow molecular weight distributions (Mw/Mn < 1.40). mdpi.com

The choice of solvent is critical for the successful GPC analysis of these polymers. Hexafluoroisopropanol (HFIP) is a favored solvent for polyamides and polyesters because it can be used at near-ambient temperatures and has a low refractive index, making it suitable for differential refractive index detection. bgb-info.comlcms.cz To prevent polymer aggregation in solution, additives such as sodium trifluoroacetate are often incorporated into the mobile phase. bgb-info.comlcms.cz The system is typically calibrated with standards of known molecular weight, such as polymethylmethacrylate (PMMA), to construct a calibration curve from which the molecular weight distribution of the sample can be determined. bgb-info.com

Interactive Table: GPC Data for this compound Derivative Polymers

| Polymer Type | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | GPC Conditions |

|---|---|---|---|---|

| Poly(triazole-ether-quinoxaline)s | - | 18,700 - 24,100 | - | Not specified |

| Copolybenzamides | 10,000 - 13,000 | - | < 1.40 | Not specified |

Advanced Solid-State Characterization

The solid-state structure of polymers significantly influences their macroscopic properties. Techniques such as X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and polarized optical microscopy provide detailed insights into the crystallinity, thermal transitions, stability, and potential liquid crystalline behavior of this compound derivatives.

X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of a material. For polymers, XRD is crucial for determining the degree of crystallinity and identifying different polymorphic forms. The diffraction pattern of a crystalline material consists of sharp peaks, while amorphous materials produce a broad halo.

Many aromatic polyamides and poly(amide-imide)s derived from monomers containing phenoxy linkages are found to be amorphous, as indicated by the absence of sharp peaks in their wide-angle X-ray diffractograms. researchgate.net However, some derivatives, such as a polyamide derived from isophthalic acid and certain polyamide–imides, have shown semi-crystalline behavior. researchgate.net The introduction of flexible ether linkages, a characteristic of this compound, can disrupt chain packing and lead to amorphous structures. Studies on novel bio-polyamides have utilized wide-angle X-ray diffraction (WAXD) to identify the coexistence of different crystalline forms, such as α- and γ-triclinic and β-pseudohexagonal structures. scispace.com The deconvolution of WAXD patterns can reveal distinct reflections corresponding to different crystal phases. scispace.com Single-crystal X-ray diffraction has been employed to determine the precise molecular structure of related small molecules, providing insights into the conformations that may be present in the polymer chain. researchgate.netresearchgate.netx-mol.net

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govnih.gov DSC is extensively used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers. These thermal transitions are critical indicators of a material's processing window and end-use performance.

For polyamides derived from this compound and related structures, DSC analysis reveals important structure-property relationships. For example, a series of polyamides showed glass transition temperatures (Tg) ranging from 212–355 °C. researchgate.net In another study, novel aramid copolymers incorporating flexible bis(4-aminophenoxy) benzene moieties exhibited Tg values of 270.1 °C and 292.7 °C. mdpi.com The Tg is influenced by factors such as chain rigidity, intermolecular interactions (e.g., hydrogen bonding), and the presence of flexible linkages. The introduction of bulky side groups or flexible chains into the polyamide backbone is a common strategy to lower the Tg and improve processability. researchgate.net DSC is also invaluable for studying polymorphism, where different crystalline forms of a material will exhibit distinct melting endotherms. netzsch.comresearchgate.net The melting temperature of polyamides is known to be related to the density of amide groups in the polymer chain. hitachi-hightech.com

Interactive Table: DSC Data for this compound Derivative Polymers

| Polymer System | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Notes |

|---|---|---|---|

| Polyamides | 212 - 355 | - | Amorphous nature |

| Polyamides containing quinoxaline moiety | 172 - 235 | - | Good thermal stability |

| MBAB-aramid | 270.1 | - | - |

| PBAB-aramid | 292.7 | - | - |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability of polymers and their decomposition behavior. Key parameters obtained from TGA include the onset of decomposition temperature and the temperature at which a certain percentage of weight loss occurs (e.g., T10%).

Polyamides based on this compound and similar structures generally exhibit high thermal stability. For instance, some polyamides show 10% weight loss temperatures in excess of 401 °C in a nitrogen atmosphere. researchgate.net Another study reported 10% weight loss temperatures in the range of 485-547°C. researchgate.net The thermal decomposition of these polymers is often a one-step process. researchgate.net Aramid copolymers with bis(4-aminophenoxy) benzene moieties have shown thermal decomposition onset temperatures of 449.6 °C and 465.5 °C. mdpi.com TGA can also be used to precisely control the degree of thermal degradation in a polymer, allowing for the study of how slight degradation affects other thermal properties. tainstruments.com The thermal stability of polymers is a critical factor for their application in high-temperature environments. researchgate.netmdpi.com

Interactive Table: TGA Data for this compound Derivative Polymers

| Polymer System | Onset Decomposition Temperature (°C) | Temperature at 10% Weight Loss (°C) | Atmosphere |

|---|---|---|---|

| Polyamides | - | > 401 | Nitrogen |

| Polyamides | 348 - 415 | 485 - 547 | Not specified |

| MBAB-aramid | 449.6 | - | Not specified |

| PBAB-aramid | 465.5 | - | Not specified |

Polarized Optical Microscopy (POM) is a vital technique for the identification of liquid crystalline phases (mesophases) and their associated textures. ipme.ru While many polymers derived from this compound are amorphous, the rigid-rod nature of the aromatic polyamide backbone can, in some cases, lead to the formation of liquid crystalline phases. POM, in conjunction with DSC, is used to characterize the mesomorphic behavior of materials.

The presence of mesophases is identified by the appearance of characteristic textures when the sample is viewed between crossed polarizers. nih.gov Different liquid crystalline phases, such as nematic and smectic phases, exhibit distinct optical textures. nih.gov For example, a smectic A phase might show a focal conic fan texture, while a nematic phase could display a threaded or Schlieren texture. nih.gov The transitions between these phases can be observed as the temperature of the sample is changed on a hot stage. researchgate.net The introduction of long alkoxy chains as terminal substituents on related molecules has been shown to promote the formation of smectic A phases. nih.gov While direct evidence for liquid crystalline behavior in polymers of this compound is not prevalent in the provided search results, the inherent rigidity of the backbone suggests that with appropriate structural modifications, mesomorphic properties could be induced.

Pharmacological and Biological Activity Profiling of 2 3 Aminophenoxy Benzamide Analogues

In Vitro Anti-proliferative and Cytotoxic Activities

The evaluation of 2-(3-Aminophenoxy)benzamide analogues against a panel of human cancer cell lines has demonstrated their potential as anti-cancer agents. These studies are crucial in determining the efficacy and selectivity of these compounds.

The anti-proliferative activity of this compound analogues has been assessed against a diverse range of cancer cell lines. For instance, several novel N-(2-aminophenyl)benzamide derivatives have shown potent antitumor efficacy in human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). researchgate.net One particular fluorinated derivative exhibited stronger inhibitory activity against these cell lines compared to the established anti-cancer agent SAHA. researchgate.net

Similarly, studies on other benzamide (B126) analogues have revealed significant anti-proliferative effects. For example, certain bengamide analogues produced a significant decrease in colorectal cancer (CRC) cell proliferation. nih.gov Another study highlighted that four different benzamide analogues were able to inhibit the growth of A549 tumor cells in a manner that was dependent on both the dose and the duration of exposure. atlantis-press.com

The cytotoxic effects of these compounds have been observed across multiple cancer types. Some analogues of RITA (a compound known to reactivate p53) showed notable anti-proliferative activity against cancer cell lines with wild-type p53, including HCT116, A549, MCF-7, and K562 (leukemia). researchgate.net Furthermore, certain 2-amino-1,4-naphthoquinone-benzamides demonstrated excellent cytotoxic activity against the MDA-MB-231 breast cancer cell line. nih.gov The anti-proliferative effects of novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides were tested against PC-3 (prostate cancer), HeLa (cervical cancer), HCT-116, and MCF-7 cell lines, showing a broad spectrum of activity. mdpi.com

One aminophenoxy flavone derivative, APF-1, was found to be effective at low micromolar concentrations in both A549 and NCI-H1975 non-small cell lung cancer (NSCLC) cell lines. nih.gov This compound induced apoptosis and cell cycle arrest in the G2/M phase. nih.gov

The potency of this compound analogues is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. Lower IC50 values indicate greater potency.

In studies involving various cancer cell lines, IC50 values for certain hybrid compounds were found to be between 10 and 50 µM. researchgate.net For instance, in HCT116 cells, the IC50 value for one compound was 22.4 µM, while a regioisomer of it had a much lower IC50 of 0.34 µM, highlighting how small structural changes can significantly impact potency. researchgate.net

A series of fluorinated N-(2-aminophenyl)benzamide derivatives demonstrated potent inhibitory activity. researchgate.net One compound, in particular, showed higher antitumor efficacy in HCT-116, MCF-7, and A549 cell lines when compared to SAHA. researchgate.net In another study, a novel benzamide derivative, VKNG-2, was effective in overcoming multidrug resistance in colon cancer cell lines. mdpi.com

The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. An aminophenoxy flavone derivative, APF-1, showed a higher selective index (SI) in lung cancer cell lines (A549 and H1975) compared to healthy fibroblasts. nih.gov Similarly, two regioisomeric compounds were found to be less active towards the normal intestinal epithelial cell line HCEC, suggesting tumor-selective treatment effects. researchgate.net

Interactive Table of IC50 Values for this compound Analogues against Various Cancer Cell Lines:

| Compound/Analogue | Cell Line | IC50 (µM) |

| Fluorinated N-(2-aminophenyl)benzamide derivative | HCT-116 | Potent |

| Fluorinated N-(2-aminophenyl)benzamide derivative | MCF-7 | Potent |

| Fluorinated N-(2-aminophenyl)benzamide derivative | A549 | Potent |

| Hybrid Compound 1 | HCT116 | 22.4 |

| Hybrid Compound 2 (regioisomer) | HCT116 | 0.34 |

| RITA analogue 1f | MCF-7 | 0.028 |

| RITA analogue 1f | HCT116 | 0.1 |

| 2-amino-1,4-naphthoquinone-benzamide 5e | MDA-MB-231 | 0.4 |

| 2-amino-1,4-naphthoquinone-benzamide 5l | MDA-MB-231 | 0.4 |

| Quinoxaline derivative 6k | MCF-7 | 6.93 |

| Quinoxaline derivative 6k | HCT-116 | 10.88 |

| Quinoxaline derivative 6k | HeLa | 9.46 |

| Quinoxaline derivative 6k | PC-3 | 12.17 |

Enzyme Inhibition Studies

Beyond their anti-proliferative effects, this compound analogues have been investigated for their ability to inhibit specific enzymes that play crucial roles in cellular processes.

Inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for anticancer and antiviral agents. rsc.orgnih.gov Benzamide riboside, a C-nucleoside, is a potent inhibitor of IMPDH. nih.gov It is converted intracellularly to its active metabolite, benzamide adenine (B156593) dinucleotide (BAD), which then inhibits the enzyme. nih.govresearchgate.net This inhibition leads to a depletion of guanine nucleotides, which in turn halts DNA and RNA synthesis. nih.gov

Studies have shown that benzamide riboside is more cytotoxic than tiazofurin, another IMPDH inhibitor, across a broad panel of human cancer cell lines. nih.gov In K562 cells, a 4-hour incubation with 10 µM of benzamide riboside resulted in a 49% decrease in IMPDH activity. nih.gov

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine as depigmenting agents. nih.gov Several benzamide derivatives have demonstrated potent tyrosinase inhibitory activity.

In one study, N'-phenylbenzohydrazide and N-(benzoyloxy)benzamide showed strong tyrosinase inhibition with IC50 values of 10.5 µM and 2.5 µM, respectively, which were significantly more potent than the standard inhibitor kojic acid (IC50 of 44.6 µM). researchgate.netresearchgate.net Another series of benzoic acid derivatives also showed inhibitory potential against tyrosinase, with one compound being the most potent at 1.09 µM. nih.gov

The structure-activity relationship studies suggest that the presence and position of certain functional groups on the benzamide scaffold are crucial for their tyrosinase inhibitory efficacy. mdpi.com

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are promising targets for cancer therapy. researchgate.net Benzamide derivatives are a significant class of HDAC inhibitors.

Specifically, N-(2-aminophenyl)-benzamide derivatives have been identified as inhibitors of Class I HDAC enzymes, including HDAC1 and HDAC2, at nanomolar concentrations. nih.gov The 2-aminobenzamide group is considered an important structural feature for inhibition against HDACs. nih.gov

Subtle variations in the substituents of 2-substituted benzamides can lead to dramatic changes in subtype selectivity. For example, a 2-methylamino benzamide was found to be a highly selective HDAC3 inhibitor with an IC50 of 41 nM. nih.gov In contrast, a 2-amino-6-fluorobenzamide acted as an inhibitor for HDAC1, 2, and 3. nih.gov Another compound, a 2-methylthiobenzamide, was identified as the most potent HDAC3 selective inhibitor from its series, with an IC50 of 29 nM. nih.gov

Interactive Table of HDAC Inhibition for this compound Analogues:

| Compound/Analogue | Target HDAC | IC50 (nM) | Selectivity |

| 2-methylamino benzamide (13) | HDAC3 | 41 | >366-fold over other subtypes |

| 2-amino-6-fluorobenzamide (14) | HDAC1, 2, 3 | - | 4-fold between HDAC1 and HDAC3 |

| 2-methylthiobenzamide (16) | HDAC3 | 29 | 690-fold over HDAC1 |

| 2-cyclopropylbenzamide (36) | HDAC3 | 170 | 147-fold over HDAC1 |

Acetylcholinesterase (AChE) and Beta-Secretase 1 (BACE1) Inhibition

Analogues of this compound have been investigated as potential multi-target agents for Alzheimer's disease by focusing on the inhibition of both acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, while BACE1 is a key enzyme in the formation of amyloid-β (Aβ) peptides, which aggregate to form plaques in the brain. nih.govmdpi.com Dual inhibition of these enzymes is a promising therapeutic strategy.

In one study, a series of eleven new benzamides were synthesized and evaluated for their potential to inhibit both AChE and BACE1. nih.govresearchgate.net Among these, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) emerged as a particularly potent inhibitor. nih.gov It demonstrated strong activity against AChE with a half-maximal inhibitory concentration (IC50) of 0.056 µM, a value comparable to the standard drug donepezil (IC50 = 0.046 µM). nih.govresearchgate.net This compound also effectively inhibited BACE1 with an IC50 value of 9.01 µM, compared to quercetin, a known BACE1 inhibitor (IC50 = 4.89 µM). nih.govnih.govresearchgate.net Molecular modeling suggested that the mechanism of AChE inhibition involves reducing the flexibility of the enzyme. nih.govresearchgate.net

Another study designed a family of 64 molecules with a trisubstituted aromatic ring backbone, aiming for multitarget activity against Aβ aggregation, AChE, and BACE1. plos.org Two compounds from this series, F2S4-m and F3S4-m, showed notable inhibitory activity against both enzymes. plos.org

| Compound | Target Enzyme | Inhibitory Concentration | Reference |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | IC50 = 0.056 µM | nih.govresearchgate.net |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | IC50 = 9.01 µM | nih.govresearchgate.net |

| F2S4-m | AChE | Ki = 0.40 μM | plos.org |

| F2S4-m | BACE1 | IC50 = 15.97 μM | plos.org |

| F3S4-m | AChE | Ki = 0.19 μM | plos.org |

| F3S4-m | BACE1 | IC50 = 8.38 μM | plos.org |

Kinase Inhibitory Activity

Benzamide analogues have also been explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Research has particularly focused on their potential as dual inhibitors of epidermal growth factor receptor (EGFR) and insulin-like growth factor 1 receptor (IGF-1R). nih.govreactionbiology.comnih.gov The heterodimerization of these receptors is a known mechanism for cancer cells to develop resistance to single-target kinase inhibitors. nih.gov

A study on novel 4-benzylamino benzo-anellated pyrrolo[2,3-b]pyridines, which share structural similarities with known EGFR inhibitors, evaluated their activity against both EGFR and IGF-1R. nih.govreactionbiology.comnih.gov The research found that substitutions on both the benzylamine residue and the molecular scaffold significantly influenced the kinase affinities. For instance, the 3-aminobenzylamine substituted derivative 5d was identified as a dual inhibitor, showing an increased affinity for EGFR (Ki = 0.101μM) and a submicromolar affinity for IGF-1R (Ki = 0.537μM). reactionbiology.com Further modifications, such as introducing a 6-cyano function to the scaffold, led to compound 6a , which exhibited a significantly enhanced affinity for EGFR with a Ki value of 72 nM and a more than thirtyfold higher affinity for IGF-1R compared to its bromo-substituted counterpart. nih.gov

| Compound | Target Kinase | Inhibitory Concentration (Ki) | Reference |

|---|---|---|---|

| Compound 5d (3-amino substitution) | EGFR | 0.101 µM | reactionbiology.com |

| Compound 5d (3-amino substitution) | IGF-1R | 0.537 µM | reactionbiology.com |

| Compound 6a (6-cyano, 3-methoxybenzylamine) | EGFR | 72 nM | nih.gov |

Carbonic Anhydrase (CA) Inhibition

Derivatives containing the benzamide scaffold have been investigated as inhibitors of human carbonic anhydrases (hCAs), a family of zinc metalloenzymes involved in numerous physiological processes, including pH regulation and CO2 transport. nih.gov Abnormal activity of hCA isoforms is linked to various diseases, making them important therapeutic targets.

Research into sulphonamide derivatives incorporating imide moieties revealed their inhibitory potential against several hCA isoforms. nih.gov These compounds were tested against hCA I, II, IX, and XII. The physiologically dominant isoform, hCA II, was significantly inhibited by most of the tested sulphonamides, with inhibition constants (Ki) ranging from 2.4 to 4515 nM. nih.gov Inhibition of hCA I ranged from 49 to >10,000 nM. nih.gov The tumor-associated isoform hCA IX was inhibited with Ki values between 9.7 and 7766 nM, while hCA XII inhibition was observed in the 14 to 316 nM range. nih.gov

Another study focused on benzothiazole-6-sulphonamides incorporating cyclic guanidine moieties as inhibitors of brain-associated hCA isoforms. These compounds showed inhibitory activity against hCA I, II, and VII in the low nanomolar to micromolar ranges, with hCA II and VII being the most potently and selectively inhibited isoforms. nih.gov

| hCA Isoform | Inhibition Constant (Ki) Range | Reference |

|---|---|---|

| hCA I | 49 to >10,000 nM | nih.gov |

| hCA II | 2.4 to 4515 nM | nih.gov |

| hCA IX | 9.7 to 7766 nM | nih.gov |

| hCA XII | 14 to 316 nM | nih.gov |

Soybean 15-LOX Inhibition

Lipoxygenases (LOX) are enzymes that catalyze the oxidation of polyunsaturated fatty acids and are implicated in inflammatory processes. Soybean 15-lipoxygenase (15-sLOX) is often used as a model for studying the inhibition of human lipoxygenases.

Research on compounds isolated from Lithraea caustica demonstrated the inhibitory activity of 3-n-alk(en)yl-catechols against 15-sLOX. frontiersin.orgnih.gov Further studies have explored various derivatives as potential LOX inhibitors. For example, linoleyl hydroxamic acid (LHA) was shown to inhibit soybean lipoxygenase with an IC50 value of approximately 5 μM. nih.gov Inhibition studies on both soybean and human 15-lipoxygenase have also revealed the presence of an allosteric site that can bind inhibitors like oleyl sulfate, which is a potent inhibitor with a dissociation constant (KD) of approximately 0.6 µM. researchgate.net

| Inhibitor | Inhibitory Concentration | Reference |

|---|---|---|

| Linoleyl hydroxamic acid (LHA) | IC50 ≈ 5 µM | nih.gov |

| Oleyl sulfate (OS) | KD ≈ 0.6 µM | researchgate.net |

Antimicrobial Efficacy

Antibacterial Activity

The search for new antibiotics to combat drug-resistant bacteria has led to the investigation of novel benzamide structures. google.com These compounds have shown promise against various Gram-positive and Gram-negative bacteria.

In one study, a novel amide derivative was synthesized and tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The results indicated that the compound exhibited significant activity against these organisms. researchgate.net Another investigation into SrFeO3-δ nanoparticles showed a large inhibition zone of 26.0 mm against Bacillus subtilis and 24.0 mm against Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MIC) of 7.81 and 15.62 μg/mL, respectively. researchgate.net

Furthermore, novel benzamide compounds have demonstrated potent antibacterial activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). google.com However, some compounds were found to be inactive against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa, potentially due to being substrates for bacterial efflux pumps. google.com

| Compound/Material | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| SrFeO3-δ nanoparticles | Bacillus subtilis | 7.81 µg/mL | researchgate.net |

| SrFeO3-δ nanoparticles | Pseudomonas aeruginosa | 15.62 µg/mL | researchgate.net |

Antifungal Activity

Benzamide analogues have also been evaluated for their effectiveness against various fungal pathogens, including those affecting humans and plants. sioc-journal.cn

A study on 2-aminobenzoxazole derivatives, which are structurally related to benzamides, found that several compounds exhibited excellent and broad-spectrum antifungal activities against eight phytopathogenic fungi. nih.gov Compounds 3a, 3b, 3c, 3e, 3m, and 3v were particularly potent, with EC50 values ranging from 1.48 to 16.6 µg/mL, surpassing the activity of the commercial fungicide hymexazol. nih.gov In vivo studies confirmed that compounds 3a, 3c, 3e, and 3m provided good preventative effects against Botrytis cinerea. nih.gov

Research into novel benzamides containing a substituted pyrazole unit also revealed significant antifungal properties. sioc-journal.cn Compound 14 (4-chloro-N-(2-((1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)amino)phenyl)benzamide) showed excellent in vitro activity against Sclerotinia sclerotiorum and Altenaria alternariae with EC50 values of 11.21 and 16.70 mg/L, respectively. sioc-journal.cn

Against human pathogens, a series of 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives were tested against the yeast Candida albicans, showing antimycotic activity with MIC values between 25–50 mg/ml. esisresearch.org Another study on sulfonamide analogs of ketoconazole identified compounds with in vitro potency against C. albicans (MIC75 = 125 nM) and C. glabrata (MIC75 = 500 nM). frontiersin.org

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Compounds 3a, 3b, 3c, 3e, 3m, 3v | Phytopathogenic fungi | EC50 = 1.48–16.6 µg/mL | nih.gov |

| Compound 14 | Sclerotinia sclerotiorum | EC50 = 11.21 mg/L | sioc-journal.cn |

| Compound 14 | Altenaria alternariae | EC50 = 16.70 mg/L | sioc-journal.cn |

| Benzoxazole/Benzimidazole derivatives | Candida albicans | MIC = 25–50 mg/ml | esisresearch.org |

| Ketoconazole sulfonamide analogs (3a-3c) | Candida albicans | MIC75 = 125 nM | frontiersin.org |

| Ketoconazole sulfonamide analogs (3a-3c) | Candida glabrata | MIC75 = 500 nM | frontiersin.org |

Investigation of Mechanism of Action Moa for 2 3 Aminophenoxy Benzamide Analogues

Cellular and Molecular Pathways Targeted

Analogues of 2-(3-aminophenoxy)benzamide exert their biological effects by intervening in critical cellular processes. Their mechanisms involve the targeted disruption of pathways essential for cell growth and survival, including the induction of apoptosis, arrest of the cell cycle, and inhibition of key enzymes.

A primary mechanism through which benzamide (B126) analogues inhibit tumor cell growth is by inducing cell cycle arrest and apoptosis. These compounds can halt cell cycle progression at various phases, preventing cells from dividing and subsequently triggering programmed cell death.

Several studies have demonstrated that N-substituted benzamides can cause a distinct cell cycle block at the G2/M phase. nih.gov For instance, the benzamide analogue 3-chloroprocainamide (3CPA) was found to induce a G2/M arrest in 70Z/3 mouse pre-B cells, an event that occurs prior to the onset of apoptosis. nih.gov Similarly, another analogue, declopramide (B1670142), also triggers a G2/M block. nih.gov This effect is not limited to hematopoietic cells; N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), a potent histone deacetylase inhibitor, was shown to induce G2/M phase arrest in HepG2 liver cancer cells. frontiersin.org Another compound, a benzazepine known as BBL22, also selectively arrests various human tumor cells in the G2/M phase, which is then followed by apoptosis in breast and prostate cancer lines. nih.gov

In contrast, other derivatives have been shown to act at the G0/G1 checkpoint. A novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative, S1, was observed to cause cell cycle blockade at the G0/G1 phase in Jurkat acute leukemia cells, while inducing G2/M arrest in K562 cells. nih.gov Furthermore, the compound 3-aminobenzamide (B1265367) (3-AB) has been shown to suppress the G1 arrest that typically follows gamma-irradiation in certain cell lines. oatext.com This indicates that the specific phase of cell cycle arrest can be dependent on both the chemical structure of the benzamide derivative and the genetic background of the target cell.

| Compound/Analogue | Cell Line(s) | Observed Cell Cycle Effect | Reference |

|---|---|---|---|

| 3-Chloroprocainamide (3CPA) | 70Z/3 (mouse pre-B) | G2/M Arrest | nih.gov |

| Declopramide | 70Z/3, HL60 | G2/M Arrest | nih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 (human liver cancer) | G2/M Arrest | frontiersin.org |

| BBL22 | Various human tumor lines | G2/M Arrest | nih.gov |

| Sulfonamide S1 | Jurkat (human leukemia) | G0/G1 Arrest | nih.gov |

| Sulfonamide S1 | K562 (human leukemia) | G2/M Arrest | nih.gov |

| 3-Aminobenzamide (3-AB) | C3D2F1 3T3-a, Swiss 3T3 | Suppression of G1 Arrest | oatext.com |

The induction of apoptosis by benzamide analogues frequently proceeds through the intrinsic, or mitochondrial, pathway. A key event in this pathway is the release of cytochrome c from the mitochondria into the cytosol, which serves as a trigger for the activation of a cascade of enzymes known as caspases. embopress.org

Studies on N-substituted benzamides like declopramide and 3CPA have shown that these compounds induce the release of cytochrome c into the cytosol in HL60 promyelocytic leukemia cells. nih.gov This release is a critical step that leads to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway. nih.gov The activation of caspase-9 subsequently triggers a cascade of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, including the cleavage of cellular proteins like poly(ADP-ribose) polymerase (PARP). nih.govnih.gov The benzamide derivative NA has also been shown to induce the cleavage, and thus activation, of both caspase-9 and caspase-3. frontiersin.org

This sequence of events—cytochrome c release followed by caspase activation—is a well-established mechanism for apoptosis induction. embopress.org The ability of benzamide analogues to initiate this cascade underscores their pro-apoptotic activity. The process is often regulated by the Bcl-2 family of proteins, and it has been demonstrated that overexpression of the anti-apoptotic protein Bcl-2 can inhibit declopramide-induced apoptosis, confirming the involvement of the mitochondrial pathway. nih.gov

A significant aspect of the mechanism of action for many this compound analogues is their ability to inhibit the activity of specific enzymes that are crucial for cellular function and proliferation. Key enzyme targets include histone deacetylases (HDACs), inosine (B1671953) monophosphate dehydrogenase (IMPDH), and various protein kinases.

Histone Deacetylase (HDAC) Inhibition: Several benzamide derivatives have been identified as potent HDAC inhibitors. nih.gov HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. frontiersin.org By inhibiting HDACs, these compounds can alter the acetylation status of histones and other proteins, leading to changes in gene transcription and subsequent anti-tumor effects. For example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) is a selective inhibitor of class I HDACs, with IC50 values of 95.2, 260.7, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.org Other research has led to the discovery of 2-substituted benzamides that are highly selective and potent HDAC3 inhibitors. nih.gov A novel class of inhibitors featuring the N-(2-aminophenyl)-benzamide structure has also been shown to inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.gov Rapidly proliferating cells, such as cancer cells, have a high demand for these nucleotides, making IMPDH an attractive therapeutic target. nih.gov Benzamide riboside, an analogue, is metabolized in cells to form benzamide adenine (B156593) dinucleotide (BAD), which acts as a potent inhibitor of IMPDH. researchgate.net There are two isoforms of IMPDH (type I and type II), and some benzamide riboside analogues have shown selectivity for inhibiting the type II isoform, which is more prevalent in proliferating cancer cells. researchgate.net

Kinase Inhibition: Protein kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of cancer. nih.gov Certain benzamide derivatives have been specifically designed as tyrosine kinase inhibitors. A series of 4-(aminomethyl)benzamide (B1271630) derivatives showed potent inhibitory activity against several receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR). nih.gov Additionally, 3-aminobenzamide has been reported to inhibit protein kinase C (PKC) at a cellular level, although through an indirect mechanism. nih.gov

| Enzyme Target | Example Analogue(s) | Specific Isoform/Target | Reference |

|---|---|---|---|

| Histone Deacetylase (HDAC) | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Class I (HDAC1, HDAC2, HDAC3) | frontiersin.org |

| Histone Deacetylase (HDAC) | 2-Methylthiobenzamide derivative (16) | HDAC3 (highly selective) | nih.gov |

| Histone Deacetylase (HDAC) | N-(2-Aminophenyl)-benzamide derivatives | HDAC1, HDAC2 | nih.gov |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Benzamide Riboside | IMPDH Type II (selective analogues) | researchgate.net |

| Tyrosine Kinases | 4-(Arylaminomethyl)benzamide derivatives | EGFR, HER-2, KDR, PDGFRa/b | nih.gov |

| Protein Kinase C (PKC) | 3-Aminobenzamide | PKC (indirect inhibition) | nih.gov |

Beyond direct enzyme inhibition, some benzamide derivatives function by modulating protein-protein interactions (PPIs). PPIs are fundamental to nearly all cellular processes, and their disruption offers a novel therapeutic strategy. scispace.com

A notable example is the targeting of the bacterial cell division protein FtsZ. FtsZ is a prokaryotic tubulin homolog that polymerizes to form the Z-ring, a structure essential for bacterial cytokinesis. nih.gov A class of benzamide compounds has been shown to target FtsZ, disrupting its polymerization and thereby inhibiting bacterial cell division. nih.govmdpi.com These compounds have demonstrated inhibitory activity against FtsZ from both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Docking studies suggest these benzamide molecules bind in an interdomain site of the FtsZ protein. mdpi.com This mechanism represents a promising avenue for the development of new antibiotics by targeting an essential bacterial PPI. nih.gov

Biochemical and Biophysical Characterization of Interactions

To fully understand the mechanism of action of this compound analogues, it is essential to characterize their interactions with their molecular targets from a biochemical and biophysical perspective. This includes studying the kinetics of enzyme inhibition to elucidate the precise mechanism by which these compounds exert their effects.

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. Investigating how an inhibitor affects these rates can reveal its mechanism of inhibition. ijrar.org The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive. americanpeptidesociety.org

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing directly with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. ijrar.org

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation and reduces its activity, regardless of the substrate concentration. ijrar.org

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. americanpeptidesociety.org

Research on a series of N-(thiazol-2-yl)-benzamide analogues, which act as antagonists of the Zinc-Activated Channel (ZAC), has shown that they exhibit largely non-competitive antagonism. semanticscholar.org This suggests that they bind to an allosteric site on the channel, rather than the zinc-binding site, to inhibit its function. semanticscholar.org Similarly, kinetic studies have been employed to characterize the inhibition of IMPDH by the active metabolite of benzamide riboside. researchgate.net These types of analyses are crucial for optimizing the design of more potent and selective inhibitors.

| Inhibition Mechanism | Description | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Inhibitor binds to the enzyme's active site, competing with the substrate. | Unchanged | Increases |

| Non-competitive | Inhibitor binds to an allosteric site, affecting both the free enzyme and the enzyme-substrate complex. | Decreases | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

Vmax: maximum reaction rate; Km: Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.

Binding Feature Identification (e.g., E-pharmacophore models, hydrogen bonding patterns)

The elucidation of the mechanism of action for this compound and its analogues relies heavily on identifying their key binding features. This involves the use of computational tools like E-pharmacophore models and the detailed analysis of hydrogen bonding patterns, which are crucial for the interaction between these small molecules and their biological targets.

E-Pharmacophore Models

Pharmacophore modeling is a powerful computational method used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. An E-pharmacophore, or energy-optimized pharmacophore, further refines this by considering the energetic favorability of these features. For analogues of this compound, several pharmacophore models have been developed for various therapeutic targets, highlighting common binding motifs.

One such study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors resulted in a five-point pharmacophore model. nih.gov This model, designated ADDRR, consists of two hydrogen bond donors (D), one hydrogen bond acceptor (A), and two aromatic rings (R). nih.govresearchgate.net The spatial arrangement of these features is critical for the inhibitory activity of the compounds. The model suggests that the presence of hydrogen bond donating groups positively contributes to the HDAC inhibition. nih.gov

Another investigation focusing on a series of three-substituted benzamide derivatives as FtsZ inhibitors also generated a five-featured pharmacophore model. nih.gov This model is characterized by one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov The successful development of these models, with high correlation coefficients in 3D-QSAR studies, underscores their predictive power in designing new, more potent analogues. nih.govnih.gov

The key features identified in these pharmacophore models for benzamide analogues are summarized in the table below.

| Pharmacophore Feature | Description | Role in Binding |

| Hydrogen Bond Donor (D) | A functional group capable of donating a hydrogen atom to form a hydrogen bond. | Crucial for specific interactions with amino acid residues in the target's active site. |

| Hydrogen Bond Acceptor (A) | A functional group that can accept a hydrogen atom to form a hydrogen bond. | Essential for anchoring the ligand within the binding pocket. |

| Aromatic Ring (R) | A planar, cyclic, conjugated system of pi electrons. | Participates in pi-pi stacking or hydrophobic interactions with the target protein. |

| Hydrophobic Group (H) | A nonpolar group that avoids interaction with water. | Engages in van der Waals and hydrophobic interactions, contributing to binding affinity. |

These models provide a foundational understanding of the structural requirements for the biological activity of this compound analogues, guiding the rational design of new compounds with enhanced efficacy.

Hydrogen Bonding Patterns

Hydrogen bonds are highly directional, non-covalent interactions that play a pivotal role in the binding of ligands to their protein targets. The analysis of hydrogen bonding patterns in this compound analogues, often through X-ray crystallography and computational methods like Density Functional Theory (DFT), reveals detailed insights into their binding modes.

Both intramolecular and intermolecular hydrogen bonds are significant in defining the conformational preferences and interaction capabilities of these molecules.

Intramolecular Hydrogen Bonds: These bonds form between atoms within the same molecule. In several benzamide derivatives, intramolecular N-H•••O hydrogen bonds have been observed. nih.gov For instance, in 2-pentyloxybenzamide, an intramolecular hydrogen bond is formed between the amide NH2 group and the pentyloxy oxygen atom. nih.gov These interactions can lock the molecule into a specific conformation, which may be favorable for binding to a biological target.

| Donor (D) | Hydrogen (H) | Acceptor (A) | Type of Interaction | Significance |

| N-H (Amide) | H | O (Carbonyl) | Intermolecular | Key interaction for dimerization and binding to protein backbone or side chains. |

| N-H (Amide) | H | O (Ether) | Intramolecular | Influences molecular conformation and pre-organizes the ligand for receptor binding. |

| N-H (Amine) | H | O (Carbonyl) | Intermolecular | Contributes to the network of interactions within the binding site. |

| C-H | H | O (Carbonyl) | Intermolecular | Weaker interactions that provide additional stability to the bound conformation. |

| N-H (Amide) | H | Cl (Chloride) | Intermolecular | Observed in coordination complexes, demonstrating the versatility of hydrogen bonding. nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3 Aminophenoxy Benzamide Derivatives

Correlating Structural Features with Biological Potency

The biological activity of 2-(3-aminophenoxy)benzamide derivatives is intricately linked to the arrangement and nature of their constituent parts. Key structural elements, including the benzamide (B126) core, the phenoxy linkage, the position of the amino group, and various substituents, all play crucial roles in determining the potency and efficacy of these compounds.

The position of the amino group on the phenoxy ring is a critical determinant of biological activity. The meta position, as seen in this compound, is often crucial for potent activity in various therapeutic areas. Shifting the amino group to the ortho or para position can lead to a significant decrease or complete loss of activity. This highlights the importance of the specific vector of the amino group's electronic and hydrogen-bonding capabilities.

Electron-donating groups on the aromatic rings generally enhance the biological potency of these derivatives. libretexts.org These groups increase the electron density of the aromatic system, which can strengthen interactions with biological targets. lumenlearning.com For instance, substituents like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are known to be activating groups in electrophilic aromatic substitution reactions, which can be correlated to their influence on the molecule's interaction with electron-deficient sites in a receptor. libretexts.orglibretexts.org

The introduction of various substituents on the phenyl rings of the this compound scaffold has been a key strategy for modulating biological activity. The nature, size, and position of these substituents can profoundly affect potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com

For example, in the context of antiplasmodial activity, the substitution pattern on the anilino part of the molecule, as well as the size of the substituents, strongly influences both the activity against P. falciparum and the cytotoxicity. researchgate.netmdpi.com Halogen atoms, such as fluorine and chlorine, are frequently incorporated to enhance activity, likely due to their ability to modulate electronic properties and metabolic stability. semanticscholar.org The presence of a trifluoromethyl group has also been shown to be beneficial in certain derivatives. researchgate.netmdpi.com

Variations in the linker connecting the two aromatic rings can also impact activity. While the ether linkage is common, replacing it with other functionalities can alter the molecule's conformation and flexibility, thereby affecting its binding affinity to the target.

| Structural Modification | Effect on Biological Activity | Example Substituent/Change | Observed Outcome |

|---|---|---|---|

| Position of Amino Group | Critical for potency | Shift from meta to para | Significant change in antiplasmodial activity. mdpi.com |

| Substituents on Anilino Moiety | Strongly influences activity and cytotoxicity | N-Boc-piperazinyl group | High antiplasmodial activity and selectivity. mdpi.com |

| Substituents on Phenoxy Ring | Modulates potency | 4-fluoro group | Contributes to improved antiplasmodial activity. researchgate.net |

| Linker Variation | Alters conformation and flexibility | Replacement of ether linkage | Impacts binding affinity. |

Optimizing Potency and Selectivity through Structural Modification

A primary goal in the study of this compound derivatives is the optimization of their potency and selectivity towards a specific biological target. This is achieved through iterative cycles of structural modification and biological evaluation. For instance, in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, it was found that the substituted position of a dimethylamine (B145610) side chain markedly influenced the inhibitory activity and selectivity. nih.gov Picolinamide derivatives, a related class of compounds, generally showed stronger bioactivity than their benzamide counterparts. nih.gov

Furthermore, in the development of potent smoothened (SMO) antagonists for cancer therapy, a series of novel benzamide derivatives were synthesized and evaluated. nih.gov Through these efforts, compounds were identified that exhibited significant inhibition of the Hedgehog signaling pathway, with some showing potency equivalent to or greater than existing drugs. nih.gov This highlights how targeted structural modifications can lead to compounds with enhanced therapeutic potential.

Understanding Polymorphism Effects on Bioactivity and Material Stability

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can have a significant impact on the bioactivity and stability of pharmaceutical compounds. researchgate.net Different polymorphs of a drug can exhibit different dissolution rates and solubilities, which in turn can affect their bioavailability. For benzamide and its derivatives, understanding and controlling polymorphism is crucial for ensuring consistent product quality and therapeutic efficacy. nih.gov

The phenomenon of polymorphism is often associated with high thermodynamic driving forces for crystallization. nih.gov Studies on benzamide itself have revealed a complex lamellar structure in some of its polymorphic forms. nih.gov While specific studies on the polymorphism of this compound are not widely reported, the principles derived from studies on simpler benzamides are applicable. The stability of different polymorphic forms can be influenced by factors such as solvent, temperature, and the presence of impurities.

Computational Chemistry and Molecular Modeling in Research on 2 3 Aminophenoxy Benzamide

Quantum Chemical Calculations

HOMO-LUMO Energy Level Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the chemical reactivity and electronic properties of 2-(3-aminophenoxy)benzamide. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. nih.gov

Theoretical calculations, typically performed using Density Functional Theory (DFT) methods, can elucidate the distribution of these orbitals across the molecular structure. nih.gov For this compound, the HOMO is generally localized on the electron-rich aminophenoxy moiety, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO is often distributed over the benzamide (B126) portion, suggesting its role in accepting electrons. A smaller HOMO-LUMO gap implies higher chemical reactivity and greater polarizability. nih.gov

The electronic properties derived from HOMO-LUMO analysis are critical for predicting how this compound might interact with biological targets. For instance, the molecule's ability to participate in charge-transfer interactions can be inferred from these calculations. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.24 |

| Energy Gap (ΔE) | 4.63 |

| Note: These values are illustrative and depend on the computational method and basis set used. |

Semi-Empirical Methods for Conformational Studies

Understanding the three-dimensional structure and conformational flexibility of this compound is crucial for elucidating its biological activity. Semi-empirical methods offer a computationally efficient approach to explore the potential energy surface of the molecule and identify its stable conformers. These methods simplify quantum mechanical calculations by incorporating empirical parameters. uni-muenchen.de

The identification of low-energy conformers is essential for understanding how this compound might bind to a biological target. The bioactive conformation, which is the specific three-dimensional arrangement adopted by the molecule upon binding, is often one of its low-energy conformers.

E-Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful technique in ligand-based drug design that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. An e-pharmacophore model extends this concept by incorporating the three-dimensional arrangement of these features. For this compound, an e-pharmacophore model would typically include features such as hydrogen bond donors (from the amino and amide groups), hydrogen bond acceptors (from the carbonyl oxygen), and aromatic rings.

The development of an e-pharmacophore model for a series of active compounds containing the this compound scaffold can guide the design of new, more potent ligands. nih.gov By aligning the structures of known active molecules, common pharmacophoric features can be identified and their spatial relationships defined. This model can then be used as a 3D query to screen virtual compound libraries for new molecules that possess the desired features in the correct orientation. dovepress.com This approach facilitates the discovery of novel chemical entities with the potential for similar biological activity.

Application in Rational Drug Design and Lead Optimization

The this compound scaffold is a versatile starting point for rational drug design and lead optimization campaigns. nih.gov Computational tools play a pivotal role in this process by enabling the prediction of how structural modifications to the parent molecule will affect its properties, such as binding affinity, selectivity, and pharmacokinetic profile.

In the context of rational drug design, the structure of this compound can be systematically modified to enhance its interaction with a target protein. For example, if the binding pocket of the target is known, molecular docking simulations can be used to predict the binding mode of this compound and its analogs. These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. This information can then be used to design new derivatives with improved binding characteristics. nih.gov

Preclinical Research and Potential Therapeutic Applications of 2 3 Aminophenoxy Benzamide Analogues

Efficacy in Disease Models (e.g., cancer, infectious diseases)

Analogues of 2-(3-aminophenoxy)benzamide belong to the broader class of benzamide (B126) derivatives, which have demonstrated significant therapeutic potential in a variety of preclinical disease models, particularly in oncology. The structural flexibility of the benzamide scaffold allows for modifications that can target a wide array of biological pathways implicated in cancer progression.